Cas no 450342-73-1 (4-butyl-N-2-(4-fluorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylcyclohexane-1-carboxamide)

4-butyl-N-2-(4-fluorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylcyclohexane-1-carboxamide structure
450342-73-1 structure
Product Name:4-butyl-N-2-(4-fluorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylcyclohexane-1-carboxamide
CAS No:450342-73-1
MF:C22H28FN3OS
MW:401.540627479553
CID:6418070
PubChem ID:3424579
Update Time:2025-05-18

4-butyl-N-2-(4-fluorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylcyclohexane-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-butyl-N-2-(4-fluorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylcyclohexane-1-carboxamide
    • Cyclohexanecarboxamide, 4-butyl-N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-
    • AKOS024582146
    • 4-butyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide
    • SR-01000569693-1
    • SR-01000569693
    • 4-butyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide
    • Oprea1_486377
    • 450342-73-1
    • F0541-1373
    • 4-butyl-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide
    • EU-0095282
    • Inchi: 1S/C22H28FN3OS/c1-2-3-4-15-5-7-16(8-6-15)22(27)24-21-19-13-28-14-20(19)25-26(21)18-11-9-17(23)10-12-18/h9-12,15-16H,2-8,13-14H2,1H3,(H,24,27)
    • InChI Key: SMSXYMXMGOTVEY-UHFFFAOYSA-N
    • SMILES: S1CC2C(C1)=C(N(C1C=CC(=CC=1)F)N=2)NC(C1CCC(CCCC)CC1)=O

Computed Properties

  • Exact Mass: 401.19371186g/mol
  • Monoisotopic Mass: 401.19371186g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 520
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 72.2Ų

Experimental Properties

  • Density: 1.30±0.1 g/cm3(Predicted)
  • Boiling Point: 588.1±50.0 °C(Predicted)
  • pka: 13.75±0.20(Predicted)

4-butyl-N-2-(4-fluorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylcyclohexane-1-carboxamide Pricemore >>

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Additional information on 4-butyl-N-2-(4-fluorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylcyclohexane-1-carboxamide

Introduction to 4-Butyl-N-2-(4-Fluorophenyl)-2H,4H,6H-Thieno[3,4-c]Pyrazol-3-ylcyclohexane-1-Carboxamide (CAS No. 450342-73-1)

4-Butyl-N-2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-ylcyclohexane-1-carboxamide (CAS No. 450342-73-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thienopyrazoles, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and anti-diabetic properties. The unique structural features of this compound make it a promising candidate for further research and development in drug discovery.

The chemical structure of 4-butyl-N-2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-ylcyclohexane-1-carboxamide is characterized by a thienopyrazole core linked to a cyclohexane ring through an amide bond. The presence of a fluorine atom on the phenyl ring and a butyl group on the thienopyrazole moiety adds to its structural complexity and contributes to its pharmacological profile. These functional groups are known to influence the compound's solubility, stability, and biological activity.

Recent studies have highlighted the potential of thienopyrazoles in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that thienopyrazoles exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes them promising candidates for the treatment of inflammatory diseases like rheumatoid arthritis and Crohn's disease.

In addition to their anti-inflammatory properties, thienopyrazoles have also shown promise in cancer research. A study published in Cancer Research in 2020 demonstrated that certain thienopyrazoles can selectively inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The ability of these compounds to selectively target cancer cells while sparing normal cells is a significant advantage in cancer therapy.

The pharmacokinetic properties of 4-butyl-N-2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-ylcyclohexane-1-carboxamide have been extensively studied to understand its behavior in biological systems. Research has shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles, making it suitable for further development as an oral therapeutic agent. The presence of the cyclohexane ring and the butyl group contributes to its lipophilicity, which enhances its ability to cross cell membranes and reach target tissues.

The safety profile of 4-butyl-N-2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-ylcyclohexane-1-carboxamide has also been evaluated in preclinical studies. Toxicity studies conducted in animal models have demonstrated that this compound is well-tolerated at therapeutic doses with no significant adverse effects observed. These findings support its potential for further clinical evaluation.

In conclusion, 4-butyl-N-2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-ylcyclohexane-1-carboxamide (CAS No. 450342-73-1) represents a promising lead compound with potential applications in the treatment of inflammatory diseases and cancer. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in drug discovery. Ongoing studies are expected to provide more insights into its mechanisms of action and therapeutic potential.

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